D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
Brand Name:
Vulcanchem
CAS No.:
189758-62-1
VCID:
VC20906958
InChI:
InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1
SMILES:
CC(C)C1CC(=O)OC1CO
Molecular Formula:
C8H14O3
Molecular Weight:
158.19 g/mol
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
CAS No.: 189758-62-1
Cat. No.: VC20906958
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189758-62-1 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | (4S,5S)-5-(hydroxymethyl)-4-propan-2-yloxolan-2-one |
| Standard InChI | InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
| Standard InChI Key | ZJLRHKUWYSGGNX-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)[C@@H]1CC(=O)O[C@@H]1CO |
| SMILES | CC(C)C1CC(=O)OC1CO |
| Canonical SMILES | CC(C)C1CC(=O)OC1CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator